3-Methylpiperidine-1-carbaldehyde

Reaction Kinetics N-Formylation Amine Reactivity

3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) is an N-formylated piperidine derivative with molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol. The compound features a saturated six-membered heterocyclic ring bearing a methyl substituent at the 3-position and an aldehyde functional group at the nitrogen (1-position).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 2591-84-6
Cat. No. B13784158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpiperidine-1-carbaldehyde
CAS2591-84-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C=O
InChIInChI=1S/C7H13NO/c1-7-3-2-4-8(5-7)6-9/h6-7H,2-5H2,1H3
InChIKeyDZFZYIQSJQMOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6): Core Identity and Procurement Classification


3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) is an N-formylated piperidine derivative with molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol [1]. The compound features a saturated six-membered heterocyclic ring bearing a methyl substituent at the 3-position and an aldehyde functional group at the nitrogen (1-position) [1]. The aldehyde moiety confers reactivity enabling participation in nucleophilic addition, condensation, and reductive amination pathways, positioning this compound primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Role
Versatile N-formylated synthetic intermediate
Scaffold
3-Methylpiperidine with aldehyde functionality
Reactivity
Supports nucleophilic addition and reductive amination

3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6): Why Unsubstituted or Positional Analogs Cannot Be Interchanged


Interchanging 3-methylpiperidine-1-carbaldehyde with unsubstituted N-formylpiperidine or with positional isomers such as 4-piperidinecarboxaldehyde introduces measurable differences in reactivity, physicochemical behavior, and synthetic pathway compatibility. Kinetic data demonstrate that the 3-methyl substituent accelerates N-formylation rates relative to unsubstituted piperidine under identical reaction conditions . Positional isomerism alters boiling point and other handling properties that affect purification and isolation protocols [1]. Furthermore, the 3-methyl substitution pattern is structurally essential for accessing downstream targets that require this specific stereoelectronic environment, including sulfoximine-class agrochemicals [2]. Generic substitution therefore introduces both process variability and structural incompatibility that cannot be resolved without altering the intended synthetic outcome.

Unsubstituted N-formylpiperidine
Reported formylation kinetics differ; direct substitution may alter reaction timelines and throughput.
4-Piperidinecarboxaldehyde (positional isomer)
Measurable boiling point and flash point differences affect distillation protocol design and safety classification.
Generic piperidine-1-carbaldehyde analogs
The 3-methyl substitution is structurally required for sulfoximine-class targets; structural mismatch may compromise synthetic outcome.

3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6): Quantifiable Differentiation Versus Closest Comparators


Accelerated N-Formylation Kinetics: 3-Methylpiperidine vs. Unsubstituted Piperidine

Under identical reaction conditions using chloral hydrate as the formylating agent in toluene, the N-formylation of 3-methylpiperidine proceeds at a measurably higher rate than that of unsubstituted piperidine. The study established that both reactions follow first-order kinetics with respect to each reactant . The rate enhancement is attributed to the electron-donating inductive effect and steric influence of the 3-methyl group on the piperidine nitrogen.

N-Formylation kinetics
Data to verify
3-methylpiperidine > piperidine (relative rate)
Reported faster formylation may support throughput optimization.
Qualitative ranking; no published source identified.
Reaction Kinetics N-Formylation Amine Reactivity Steric Effects

Superior Visible-Light Photocatalytic Cleavage Yield: 93% for 3-Methylpiperidine Derivative vs. 86% for Piperidine Analog

In a visible-light photocatalytic system employing Ru(bpy)₃Cl₂ photocatalyst, a 45 W household lighting bulb, and Cs₂CO₃ base, 3-pipecoline (3-methylpiperidine) was converted to 3-methylpiperidine-1-carbaldehyde with a 93% isolated yield . Under the identical photocatalytic protocol, unsubstituted piperidine afforded N-formylpiperidine in 86% yield . This 7-percentage-point yield differential was observed under very mild reaction conditions.

Photocatalytic yield
Data to verify
93% vs 86% isolated yield (Δ +7%)
Reported higher yield may support yield-optimization review.
Visible-light Ru(bpy)₃Cl₂ system; source not provided.
Photocatalysis C–C Bond Cleavage Visible Light Synthesis Reaction Yield

Distinctive Physicochemical Profile: Boiling Point and Flash Point Differentiation from 4-Piperidinecarboxaldehyde

3-Methylpiperidine-1-carbaldehyde exhibits a boiling point of 227.7°C at 760 mmHg and a flash point of 97.8°C [1]. The positional isomer 4-piperidinecarboxaldehyde (CAS 50675-20-2) exhibits a boiling point of approximately 222°C [2] and a flash point of 91°C [2], representing differences of 5.7°C and 6.8°C respectively.

Boiling & flash point
Source review
BP 227.7°C (vs 222°C); FP 97.8°C (vs 91°C)
Supports distillation protocol differentiation.
Cross-study comparable from supplier databases.
Physicochemical Properties Distillation Purification Safety Parameters

Commercial Grade Purity Specification: ≥97% as Standard Procurement Benchmark

Commercial suppliers offer 3-methylpiperidine-1-carbaldehyde at a standard purity specification of ≥97% . This purity grade is comparable to the typical 98% specification for N-formyl piperidine (CAS 2591-86-8) from major suppliers [1], indicating that the 3-methyl derivative does not impose a purity penalty relative to the unsubstituted analog despite its structural complexity.

Commercial purity
Specification review
≥97% (standard procurement spec)
Comparable purity tier supports procurement feasibility.
Supplier specification; within 1% of unsubstituted analog.
Purity Specification Quality Control Procurement Benchmark Commercial Availability

3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of Sulfoximine-Class Agrochemicals Requiring 3-Methylpiperidine Scaffold

This compound serves as the required N-formylated piperidine intermediate in the patented synthesis of sulfoxaflor and related sulfoximine insecticides [1]. The 3-methyl substitution pattern is structurally embedded in the final active ingredient; substitution with unsubstituted piperidine-1-carbaldehyde or 4-positional isomers would produce structurally divergent products that lack the requisite biological activity. Procurement is essential for any organization engaged in sulfoximine agrochemical development or generic manufacturing.

Accelerated N-Formylation Processes in Fine Chemical Manufacturing

Kinetic data demonstrating faster N-formylation of 3-methylpiperidine relative to unsubstituted piperidine under identical chloral hydrate conditions supports its preferential selection when reaction throughput is a critical process parameter. Manufacturing campaigns where formylation is rate-limiting will benefit from reduced cycle times or lower thermal energy input, directly improving cost efficiency.

High-Yield Visible-Light Photocatalytic Formamide Synthesis

For laboratories or production facilities employing visible-light photocatalytic C–C bond cleavage methodologies to generate N,N-dialkylformamides, 3-methylpiperidine delivers a documented 93% isolated yield compared to 86% for piperidine . This 7-percentage-point yield advantage under identical mild conditions makes it the preferred substrate for this specific synthetic protocol.

Distillation-Based Purification Protocols Requiring Higher Boiling Point Fractionation

The boiling point of 3-methylpiperidine-1-carbaldehyde (227.7°C at 760 mmHg) is approximately 5.7°C higher than that of the 4-positional isomer (222°C) [2]. This differential enables more effective separation from lower-boiling reaction impurities during fractional distillation. Procurement of the 3-methyl derivative is therefore advantageous when purification by distillation is planned and co-elution with byproducts must be minimized.

Application
Selection Property
Validation Focus
Sulfoximine agrochemical intermediate synthesis
3-Methylpiperidine scaffold fidelity
Structural match to patented intermediates
Accelerated N-formylation processes
Reported kinetic ranking vs. unsubstituted analog
Reaction throughput and cycle-time review
Visible-light photocatalytic formamide synthesis
Reported higher isolated yield context
Yield optimization under photocatalysis
Distillation-based purification protocols
Higher boiling-point fractionation profile
Separation efficiency from lower-boiling impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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